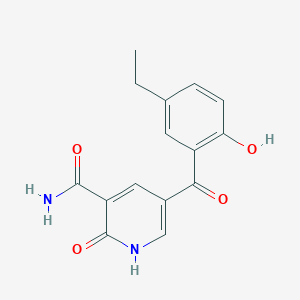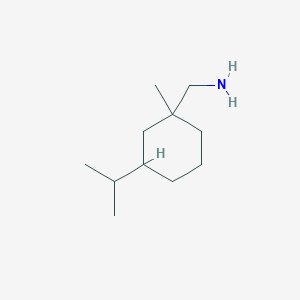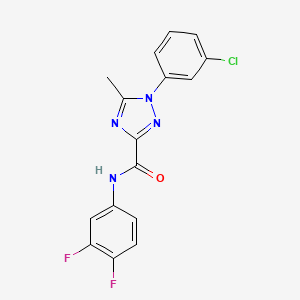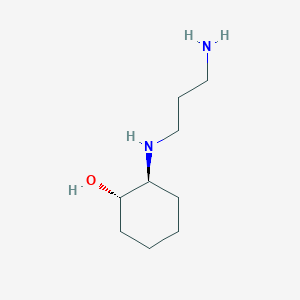
2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields such as organic synthesis, biochemistry, and industrial processes. This compound is characterized by its ability to form ionic bonds and its solubility in water.
Preparation Methods
The synthesis of 2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 2-bromoethyl ethyl ether with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can undergo hydrolysis to form corresponding alcohols and amines
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide involves its interaction with ionic and polar compounds. It can form ionic bonds with negatively charged species, facilitating various chemical reactions. In biological systems, it can interact with cell membranes, affecting membrane permeability and ion transport .
Comparison with Similar Compounds
2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide can be compared with other quaternary ammonium compounds such as:
2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide: Known for its use in organic synthesis and biochemistry.
2-Acetoxy-N,N,N-trimethylethanaminium acetate: Used in similar applications but with different reactivity due to the presence of an acetoxy group.
2-Bromoethyltrimethylammonium bromide: Another quaternary ammonium compound with similar properties but different reactivity due to the presence of a bromo group
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C7H18BrNO |
|---|---|
Molecular Weight |
212.13 g/mol |
IUPAC Name |
2-ethoxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C7H18NO.BrH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UYCFMTJVHFMRFK-UHFFFAOYSA-M |
Canonical SMILES |
CCOCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)
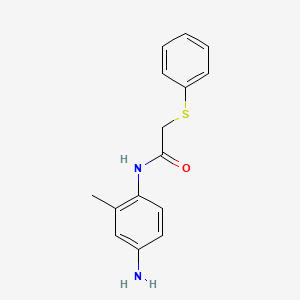
![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)
![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
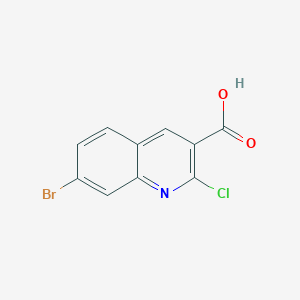
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)
